molecular formula C14H8N4O5 B3864149 2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole

2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3864149
M. Wt: 312.24 g/mol
InChI Key: FDMBKLPQALTRNY-UHFFFAOYSA-N
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Description

2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dinitrophenyl group and a phenyl group attached to the oxadiazole ring

Properties

IUPAC Name

2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-6-10(7-12(8-11)18(21)22)14-16-15-13(23-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMBKLPQALTRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dinitrobenzoic acid hydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Chemical Reactions Analysis

2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound can be used in the development of new biochemical probes and sensors due to its ability to interact with biological molecules.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as:

  • 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3,4-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3,5-dinitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

These compounds share the oxadiazole core structure but differ in the substituents attached to the ring. The presence and position of nitro groups can significantly influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole

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